molecular formula C29H28BrO2P B12645219 (4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide CAS No. 52032-55-0

(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide

Cat. No.: B12645219
CAS No.: 52032-55-0
M. Wt: 519.4 g/mol
InChI Key: KBAAJXBQRRVOJC-UHFFFAOYSA-M
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Description

(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C29H28BrO2P and a molecular weight of 519.423 g/mol . It is a member of the triphenylphosphonium family, which is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor. One common method involves the reaction of triphenylphosphine with 4-(2-formylphenoxy)butyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)

Major Products

Scientific Research Applications

(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonium compounds.

    Biology: Investigated for its potential role in mitochondrial targeting due to the triphenylphosphonium moiety, which can facilitate the delivery of bioactive molecules to mitochondria.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting mitochondrial dysfunction.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of (4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide is primarily related to its ability to target mitochondria. The triphenylphosphonium moiety allows the compound to cross the mitochondrial membrane and accumulate within the mitochondria. Once inside, it can interact with various mitochondrial components, potentially affecting mitochondrial function and bioenergetics .

Comparison with Similar Compounds

Similar Compounds

  • (3-(2-Formylphenoxy)propyl)triphenylphosphonium bromide
  • (4-Bromobutyl)triphenylphosphonium bromide
  • (4-Carboxybenzyl)triphenylphosphonium bromide

Uniqueness

(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide is unique due to the presence of the formyl group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

52032-55-0

Molecular Formula

C29H28BrO2P

Molecular Weight

519.4 g/mol

IUPAC Name

4-(2-formylphenoxy)butyl-triphenylphosphanium;bromide

InChI

InChI=1S/C29H28O2P.BrH/c30-24-25-14-10-11-21-29(25)31-22-12-13-23-32(26-15-4-1-5-16-26,27-17-6-2-7-18-27)28-19-8-3-9-20-28;/h1-11,14-21,24H,12-13,22-23H2;1H/q+1;/p-1

InChI Key

KBAAJXBQRRVOJC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCOC2=CC=CC=C2C=O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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